molecular formula C10H8FN5O2 B2413620 N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine CAS No. 364040-01-7

N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2413620
CAS No.: 364040-01-7
M. Wt: 249.205
InChI Key: OYDCIXKPLJBJQV-UHFFFAOYSA-N
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Description

N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenyl group at the N4 position and a nitro group at the 5 position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 3-fluoroaniline with 5-nitropyrimidine-4,6-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of N4-(3-fluorophenyl)-5-aminopyrimidine-4,6-diamine

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

    Coupling: Formation of biaryl derivatives

Mechanism of Action

The mechanism of action of N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved can vary depending on the specific biological context and the structure of the compound .

Properties

IUPAC Name

4-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN5O2/c11-6-2-1-3-7(4-6)15-10-8(16(17)18)9(12)13-5-14-10/h1-5H,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDCIXKPLJBJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NC=NC(=C2[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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